Trehalose-6,6'-dibehenate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of trehalose-6,6'-dibehenate involves esterification of trehalose with behenic acid. While specific synthesis routes for trehalose-6,6'-dibehenate are not detailed in the literature reviewed, general methods for the synthesis of trehalose derivatives often involve protective group strategies and coupling reactions tailored to the desired substitution pattern. For example, selective protection of trehalose hydroxyl groups followed by esterification with behenic acid derivatives could be a plausible approach. The iterative and scalable synthesis methods developed for trehalose-based oligosaccharides highlight the versatility and efficiency of modern carbohydrate chemistry in producing complex molecules (Kuenstner et al., 2020).

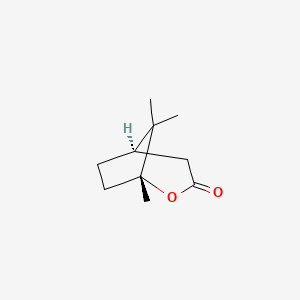

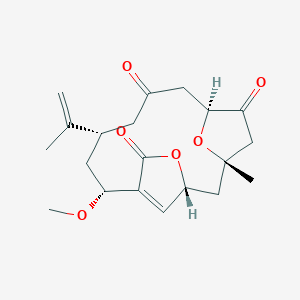

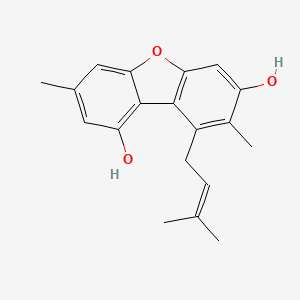

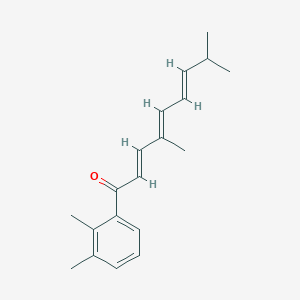

Molecular Structure Analysis

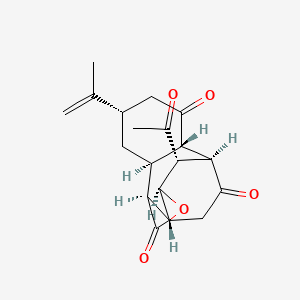

Trehalose-6,6'-dibehenate's structure is characterized by its disaccharide core and long-chain fatty acid esters. The molecular arrangement of trehalose provides a stable platform for modifications, such as esterification at the 6 and 6' positions. The glycosidic linkage in trehalose contributes to its resistance to hydrolysis and its ability to stabilize proteins and membranes under stress conditions. The behenate esters add hydrophobic characteristics, influencing the compound's solubility and interaction with biological membranes (Taga et al., 1972).

Chemical Reactions and Properties

Trehalose-6,6'-dibehenate participates in chemical reactions typical of esters and disaccharides, including hydrolysis, transesterification, and glycosylation reactions. Its chemical properties, such as reactivity and stability, are influenced by the trehalose core's resistance to acid- and enzyme-catalyzed hydrolysis and the behenic acid esters' hydrophobicity. The presence of trehalose may also impact the compound's interactions with water, potentially forming hydrogen bonds and affecting its solvation properties.

Physical Properties Analysis

The physical properties of trehalose-6,6'-dibehenate, such as melting point, solubility, and crystallinity, are influenced by the unique combination of its sugar core and fatty acid esters. Trehalose's ability to form a glassy state when dehydrated contributes to its role in anhydrobiosis, potentially imparted to its derivatives. The long behenic acid chains may affect the compound's phase behavior, melting point, and interactions with lipid membranes (Christensen et al., 2008).

Wissenschaftliche Forschungsanwendungen

Dual Role as C-Type Lectin Receptor Agonist and Excipient

Trehalose-6,6'-dibehenate (TDB) demonstrates a dual role in scientific research. It functions both as an agonist for C-Type Lectin Receptors (CLRs) and as an excipient. TDB enhances the ability of synthetic copolymers to act as CLR agonists while retaining the excipient properties of trehalose, aiding in stabilizing organisms against extreme conditions (Mancini et al., 2020).

Modulating Macrophage Phenotype and Function

Research has highlighted TDB's role in modulating macrophage phenotype and function. It activates M1-like macrophages via Mincle but the impact on M2-like macrophages, particularly in tumor microenvironments, is an area of ongoing study (Kodar et al., 2017).

Enhancing Adjuvant Activity

TDB has shown promise in enhancing adjuvant activity. Its structure, particularly with two acyl chains, is critical for activating macrophages and binding to the Mincle receptor. This property positions TDB as a potential candidate for vaccine adjuvant development (Huber et al., 2016).

Promotion of Antitumor Phenotype in Human Myeloid Cells

TDB, in combination with monosodium urate crystals, can promote an antitumor phenotype in human-derived myeloid cells. This suggests potential for TDB in anticancer strategies, particularly in modifying the immune response of myeloid cells towards a tumor-suppressive phenotype (Kodar et al., 2020).

Safety And Hazards

While specific safety and hazard information for TDB is not readily available, it is generally considered less toxic1. However, as with any substance, it should be handled with care to avoid dust formation and contact with skin, eyes, or clothing1213.

Zukünftige Richtungen

TDB has shown promise as a potent adjuvant inducing strong Th1 and Th17 immune responses, making it a potential candidate for use in vaccines3. Further research is needed to fully understand its mechanism of action and potential applications1415.

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-6-(docosanoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl docosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H106O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-47(57)65-43-45-49(59)51(61)53(63)55(67-45)69-56-54(64)52(62)50(60)46(68-56)44-66-48(58)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45-46,49-56,59-64H,3-44H2,1-2H3/t45-,46-,49-,50-,51+,52+,53-,54-,55-,56-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJJDBSDZSZVTF-LXOQPCSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCCCCCCCC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCCCCCCCCCC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H106O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457482 | |

| Record name | Trehalose-6,6'-dibehenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

987.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trehalose-6,6'-dibehenate | |

CAS RN |

66758-35-8 | |

| Record name | Trehalose 6,6′-dibehenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66758-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trehalose-6,6'-dibehenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trehalose 6,6′-dibehenate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/672NB7JH7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-3-methyl-[1,4]benzoquinone](/img/structure/B1254543.png)

![N-[4-(2-Methyl-4-hydroxy-2-butenoylamino)butyl]cinnamamide](/img/structure/B1254547.png)